N-pyrimidin-2-ylazepan-3-amine

Description

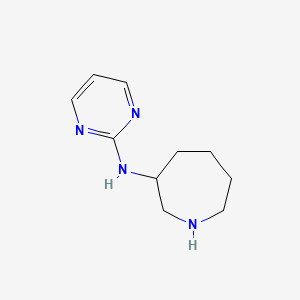

N-pyrimidin-2-ylazepan-3-amine is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a pyrimidine moiety at the N2 position. The pyrimidine group is a six-membered aromatic ring with two nitrogen atoms, while the azepane ring introduces conformational flexibility due to its larger size compared to smaller cyclic amines like azetidine (four-membered) or pyrrolidine (five-membered). Synthetic routes for analogous pyrimidine-amine derivatives often involve nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

N-pyrimidin-2-ylazepan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-5-11-8-9(4-1)14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXDAYBNPUUKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Azepan-3-amine with Pyrimidinyl Halides

A direct method for synthesizing N-pyrimidin-2-ylazepan-3-amine involves the nucleophilic substitution of a pyrimidinyl halide (e.g., 2-chloropyrimidine) with azepan-3-amine. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is employed to deprotonate the amine, enhancing its nucleophilicity.

Reaction Conditions:

Mechanistic Insight:

The amine attacks the electrophilic carbon adjacent to the halide on the pyrimidine ring, displacing the leaving group (e.g., Cl⁻). Steric hindrance from the azepane ring necessitates prolonged reaction times to achieve moderate yields.

Reductive Amination Strategies

Condensation of Pyrimidin-2-amine with Azepan-3-one

Reductive amination offers a versatile route by reacting pyrimidin-2-amine with azepan-3-one in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complexes are commonly used to facilitate imine intermediate reduction4.

Reaction Conditions:

-

Solvent: Methanol or ethanol, room temperature

-

Catalyst: Acetic acid (10 mol%)

-

Reducing Agent: NaBH₃CN (1.2 equiv)

Optimization Challenges:

-

Competing side reactions, such as over-reduction of the pyrimidine ring, necessitate careful stoichiometric control.

-

The use of Lewis acids (e.g., ZnCl₂) improves regioselectivity by coordinating to the pyrimidine nitrogen, directing the attack to the desired position4.

Cyclization of Precursor Diamines

Ring-Closing Metathesis (RCM) of N-Pyrimidinyl Diamines

A advanced approach involves synthesizing the azepane ring via ring-closing metathesis. Starting with a diamine precursor functionalized with a pyrimidine group, Grubbs catalysts (e.g., G2) promote cyclization to form the seven-membered azepane ring4.

Reaction Conditions:

Advantages and Limitations:

-

Advantage: High atom economy and compatibility with sensitive functional groups.

-

Limitation: High catalyst costs and moderate yields limit industrial scalability.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 80°C | 60–75% | >90% | High |

| Reductive Amination | MeOH, NaBH₃CN, rt | 50–65% | 85–90% | Moderate |

| Cyclization (RCM) | DCM, Grubbs G2, 40°C | 40–55% | >95% | Low |

Key Findings:

-

Nucleophilic substitution is the most scalable method, favored in industrial settings for its reproducibility.

-

Reductive amination offers flexibility but requires stringent control to avoid side reactions4.

-

Cyclization via RCM achieves high purity but is economically prohibitive for large-scale synthesis.

Structural and Spectroscopic Validation

Post-synthesis characterization of this compound is critical. Key data from PubChem include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄ |

| Molecular Weight | 192.26 g/mol |

| SMILES | C1CCNCC@HNC2=NC=CC=N2 |

| InChI Key | PFXDAYBNPUUKPB-VIFPVBQESA-N |

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry and purity. For instance, the NMR spectrum exhibits distinct signals for the azepane protons (δ 1.4–2.1 ppm) and pyrimidine aromatic protons (δ 8.3–8.6 ppm).

Industrial and Laboratory-Scale Considerations

Catalyst Recycling in Reductive Amination

Recent advances focus on immobilizing catalysts (e.g., Pd on carbon) to reduce costs and environmental impact. A 2024 study demonstrated that recyclable catalysts maintain 80% efficiency over five cycles, improving the feasibility of reductive amination4.

Chemical Reactions Analysis

Types of Reactions

N-pyrimidin-2-ylazepan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidin-2-ylazepan-3-amine derivatives.

Scientific Research Applications

Pharmacological Applications

N-pyrimidin-2-ylazepan-3-amine has been investigated for its role as a CGRP receptor antagonist , which is significant in the treatment of migraine and other neurogenic conditions. The involvement of Calcitonin Gene-Related Peptide (CGRP) in migraine pathophysiology has led to the development of antagonists that can mitigate migraine symptoms by blocking CGRP activity.

Migraine Treatment

Clinical studies have demonstrated that CGRP antagonists can effectively reduce the frequency and severity of migraine attacks. The mechanism involves the inhibition of CGRP-mediated vasodilation and neuronal sensitization, which are critical during migraine episodes .

Chronic Pain Management

The compound is also being explored for its efficacy in treating chronic pain conditions, including inflammatory pain and neurogenic inflammation. Research indicates that CGRP antagonists can alleviate pain by modulating the trigeminal nerve pathways involved in pain transmission .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

- Formation of the Azepane Ring : This is achieved through reactions involving amines and carbonyl compounds.

- Pyrimidine Substitution : The introduction of the pyrimidine moiety is often facilitated through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in various therapeutic contexts:

These findings underscore the compound's potential as a therapeutic agent in managing migraines and chronic pain conditions.

Mechanism of Action

The mechanism of action of N-pyrimidin-2-ylazepan-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pyrimidine ring can interact with nucleic acids, while the azepane ring can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

- Core Structure : Azetidine (4-membered ring) fused with a pyrimidine group.

- Key Substituents : A 2-chlorophenyl sulfonyl group attached to the azetidine nitrogen.

- The sulfonyl group introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation but increase molecular weight (MW) and logP, reducing bioavailability.

- Hypothesized Applications : Likely optimized for targets requiring rigid, electron-deficient scaffolds, such as protease inhibitors .

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

- Core Structure : Imidazo[1,2-a]pyrimidine (fused bicyclic system) with a Schiff base substituent.

- Key Substituents : A phenyl group at position 2 and a thiophene-derived Schiff base at position 3.

- Structural Implications :

- The planar imidazo-pyrimidine system facilitates π-π stacking interactions, advantageous for DNA intercalation or kinase inhibition.

- The Schiff base introduces reactivity (e.g., hydrolysis susceptibility) but allows for tunable electronic properties via substitution.

- Hypothesized Applications: Potential use in anticancer or antimicrobial agents due to its planar aromatic system and modifiable substituents .

Structural and Property Comparison Table

Research Findings and Limitations

- This compound: No direct pharmacological data are available in the provided evidence. Its azepane-pyrimidine hybrid structure suggests intermediate flexibility and solubility, making it a versatile scaffold for further derivatization.

- Azetidine Analogs : The sulfonyl group in N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine enhances binding to hydrophobic enzyme pockets but may limit blood-brain barrier penetration due to increased polarity .

- Imidazo-pyrimidine Derivatives : Schiff base-containing analogs like the imidazo[1,2-a]pyrimidine compound exhibit tunable electronic properties but require stabilization strategies (e.g., steric hindrance) to prevent hydrolysis .

Q & A

Q. What are the optimal synthetic routes for N-pyrimidin-2-ylazepan-3-amine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example:

- Step 1: Prepare azepane-3-amine intermediates via reductive amination or ring-opening reactions of aziridines.

- Step 2: Couple the azepane intermediate with 2-chloropyrimidine derivatives under catalytic conditions (e.g., Pd/C or CuI) in solvents like DMF or toluene .

- Optimization: Use magnesium oxide nanoparticles or trifluoroacetic acid as catalysts to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing N-pyrimidin-3-ylazepan-3-amine?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (e.g., δ 8.87 ppm for pyrimidine protons ) confirm regiochemistry and substituent positions.

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+ ).

- IR Spectroscopy: Peaks at ~3298 cm⁻¹ indicate N-H stretching in the azepane ring .

Q. How does the structural flexibility of the azepane ring influence the compound’s physicochemical properties?

Methodological Answer:

- Conformational Analysis: Use density functional theory (DFT) or X-ray crystallography (via SHELX ) to study ring puckering.

- Solubility: Compare with rigid analogs (e.g., piperidine derivatives) via HPLC logP measurements. Azepane’s 7-membered ring enhances solubility in polar solvents .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning) be resolved during structural determination of this compound derivatives?

Methodological Answer:

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

- Analog Synthesis: Replace azepane with piperidine or pyrrolidine rings to assess ring size effects on target binding .

- Biochemical Assays: Use competitive binding assays (e.g., FRET or SPR) to measure affinity for kinases or GPCRs. Compare IC50 values across analogs .

- Computational Modeling: Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict steric and electronic interactions .

Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be reconciled?

Methodological Answer:

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Selection: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry.

- Process Optimization: Transition from batch to continuous flow reactors for improved mixing and reduced racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.